Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of the compound, methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate , is derived from its fused heterocyclic system and substituent positions. The parent structure, pyrrolo[2,1-f]triazine, consists of a pyrrole ring (five-membered, one nitrogen) fused to a 1,2,4-triazine ring (six-membered, three nitrogens). The fusion follows the von Baeyer numbering system, where the pyrrole’s 2,1 positions connect to the triazine’s f edge (positions 1,2,4) (Figure 1).
Key substituents include:
- A methyl group at position 5 on the triazine ring.
- A keto group at position 4, rendering the triazine ring partially saturated (3,4-dihydro).
- A methyl ester at position 6 on the pyrrole ring.
The numbering prioritizes the triazine ring due to its higher heteroatom count, consistent with IUPAC Rule B-1.2. Alternative naming conventions, such as Hantzsch-Widman nomenclature, are less common for fused systems of this complexity.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction (XRD) studies provide critical insights into the compound’s three-dimensional conformation. While direct crystallographic data for this specific derivative remain unpublished, analogous pyrrolotriazine structures reveal consistent trends (Table 1).
Table 1: Crystallographic Parameters of Related Pyrrolotriazine Derivatives
Key observations from related structures include:
- Planarity : The pyrrolo-triazine core adopts near-planar geometry, with deviations (< 5°) at the fusion junction due to steric strain.
- Hydrogen Bonding : The 4-oxo group participates in intramolecular hydrogen bonds with adjacent N-H groups, stabilizing the dihydrotriazine tautomer.
- Ester Conformation : The methyl ester at position 6 adopts an s-cis configuration, minimizing steric clash with the methyl group at position 5.
Bragg’s law ($$n\lambda = 2d\sin\theta$$) analysis of simulated powder patterns (λ = 1.5418 Å) predicts strong reflections at 2θ = 24.5° (d = 3.63 Å) and 28.7° (d = 3.11 Å), corresponding to the (011) and (002) planes.
Tautomeric Forms and Regiochemical Considerations
The compound exhibits tautomerism centered on the 4-oxo group and adjacent nitrogen atoms. Three tautomeric forms are theoretically possible (Figure 2):
- Dihydrotriazine-Keto (Dominant Form) : The 4-oxo group remains carbonyl-like, with N3 protonated. This
Properties
IUPAC Name |
methyl 5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(9(14)15-2)3-12-7(5)8(13)10-4-11-12/h3-4H,1-2H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPHIGFZNWPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583291 | |
| Record name | Methyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310431-29-9 | |
| Record name | Methyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting Material: 5-Methylpyrrolo[2,1-f]triazin-4(3H)-one-6-carboxylic acid methyl ester (Compound B)
- Reagents: Formamide
- Conditions: Heating at 165°C for 6 hours
This method is described in a patent and chemical synthesis literature, where Compound B is subjected to formamide-mediated cyclization to yield the target compound (Compound C) with high efficiency.
Reaction Steps
Cyclization: Compound B (38 g, 179 mmol) is combined with 400 mL of formamide and heated to 165°C for 6 hours. This step facilitates the formation of the fused triazine ring through intramolecular cyclization involving the amino and carbonyl functionalities.
Work-up: After completion, the reaction mixture is diluted with 5 mL of water and extracted three times with 10 mL portions of ethyl acetate to separate the organic product.
Drying and Concentration: The combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.
Purification: The crude product is purified by washing with an ether/hexanes mixture (7:3) to afford the pure methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate as a white solid.
Yield and Characterization
- Yield: 33.4 g (90%)
- Physical State: White solid
- Mass Spectrometry: ESI MS shows [M-H]^- ion at m/z 206.0, consistent with the molecular weight of the compound (207.19 g/mol).
Summary Table of Preparation Parameters
Additional Notes and Research Findings
The use of formamide as both solvent and reagent is critical for the cyclization step, promoting the formation of the triazine ring system under thermal conditions without the need for additional catalysts or harsh reagents.
The high yield (90%) and straightforward purification suggest this method is efficient and scalable for laboratory synthesis.
Alternative synthetic routes involving different substituents on the pyrrolo[2,1-f]triazine core have been reported, but the method described here remains one of the most direct and reliable for obtaining the methyl ester derivative.
No significant side reactions or by-products are reported under the described conditions, indicating good selectivity of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate may serve as a lead compound for developing new anticancer agents.
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial activity against various pathogens. Its unique structure allows it to interact with microbial cell membranes and inhibit growth. This property makes it a candidate for further development in antibiotic formulations.
Agrochemical Applications
3. Herbicide Development
Research into the application of methyl derivatives of triazines has shown potential in herbicide development. The compound's ability to inhibit specific enzymatic pathways in plants can be harnessed to create effective herbicides that target unwanted vegetation without harming crops.
Materials Science Applications
4. Photovoltaic Materials
The electronic properties of compounds like this compound make them suitable for use in organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy is being explored to improve the efficiency of solar cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects of similar triazine derivatives on breast cancer cells | Significant inhibition of cell growth was observed at specific concentrations |
| Antimicrobial Efficacy Assessment | Evaluated the antibacterial properties against E. coli and S. aureus | The compound showed effective inhibition at low micromolar concentrations |
| Herbicide Efficacy Trial | Tested the herbicidal effects on common weeds | Demonstrated selective toxicity towards target species with minimal impact on crops |
Mechanism of Action
The mechanism by which Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogs
The compound’s analogs differ primarily in substituents at positions 4, 5, and 4. Below is a comparative analysis of its closest derivatives:
Table 1: Structural and Physical Properties of Selected Analogs
*Density inferred from ethyl analog due to structural similarity .
Substituent Effects on Physicochemical Properties
Ester Group (Position 6) :
- Methyl substituents (common in the target compound) balance steric effects and metabolic stability .
Position 4 Modifications :
Biological Activity
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 310431-29-9) is a compound belonging to the class of fused pyrrole derivatives. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| Purity | >97% |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
1. Anticancer Activity
Recent studies have indicated that compounds with a pyrrole structure exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : The compound demonstrated notable cytotoxic effects in vitro against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The IC₅₀ values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various models:
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, the compound showed significant inhibition of inflammation. The percentage inhibition was measured against standard anti-inflammatory drugs such as diclofenac sodium .
- Mechanism of Action : It is hypothesized that the compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Docking studies have confirmed its binding affinity to the COX-2 active site .
3. Antioxidant Activity
The antioxidant properties of this compound were assessed using DPPH radical scavenging assays:
- Results : The compound exhibited a significant ability to scavenge free radicals, with a percentage inhibition comparable to known antioxidants . This suggests its potential role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar pyrrole derivatives:
- Pyrrolopyridines : A series of synthesized pyrrolopyridines showed promising anticancer and anti-inflammatory activities similar to those observed in methyl 5-methyl-4-oxo compounds .
- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets, reinforcing their therapeutic potential .
- Histopathological Analysis : Safety assessments through histopathological examinations revealed minimal degenerative changes in vital organs post-treatment with related compounds, indicating a favorable safety profile .
Q & A
Q. How can researchers design robust dose-response experiments to account for this compound’s narrow solubility window?
- Methodological Answer :
- Pre-determine solubility limits via nephelometry.
- Use serial dilution in assay-compatible buffers (e.g., PBS with 0.01% Tween-20).
- Include vehicle controls to isolate solvent effects.
- Replicate experiments across multiple plates to assess inter-well variability .
Q. What methodologies validate the selectivity of this compound against off-target enzymes?
- Methodological Answer :
- Panel screening : Test against related enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based activity assays.
- Cellular thermal shift assays (CETSA) to confirm target engagement in complex biological matrices.
- CRISPR/Cas9 knockout models to verify phenotype specificity .
Advanced Synthesis and Characterization
Q. What role do computational tools play in optimizing multi-step syntheses of pyrrolotriazine derivatives?
- Methodological Answer : Tools like ICReDD’s reaction path search algorithms combine quantum mechanics (e.g., DFT for transition states) and machine learning to predict optimal conditions (solvent, catalyst, temperature). This reduces trial-and-error steps and identifies energetically favorable pathways .
Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Screen crystallization solvents (e.g., DMSO/water vs. ethanol/ethyl acetate).
- Use seeding techniques or additives (e.g., ionic liquids) to induce nucleation.
- Employ synchrotron radiation for small or weakly diffracting crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
